molecular formula C21H18N4OS B3012629 6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946262-56-2

6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B3012629
CAS RN: 946262-56-2
M. Wt: 374.46
InChI Key: HXPAPFRITZYYSB-VMPITWQZSA-N
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Description

Pyrazolo[3,4-d]pyrimidin-4(5H)-one is a type of chemical compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of similar compounds like 7-methylpyrimido[4,5-d]pyrimidin-4-amine has been studied . This compound is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

Ruthenium-catalyzed heteroannulation between enamides and isocyanates has been realized as a complementary approach to conventional strategies for the synthesis of pyrimidin-4-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 7-methylpyrimido[4,5-d]pyrimidin-4-amine has a formula of C7H7N5, a net charge of 0, an average mass of 161.168, and a mono-isotopic mass of 161.07015 .

Scientific Research Applications

Antimicrobial Activities

Research on related pyrazolo[3,4-d]pyrimidine derivatives has demonstrated significant antimicrobial properties. For instance, a study on the synthesis and antimicrobial activity of amido linked bis heterocycles, including pyrazolyl-oxazoles and imidazoles derived from cinnamamide, revealed strong antibacterial and antifungal activities against Bacillus subtilis and Penicillium chrysogenum, respectively (Padmavathi et al., 2011). This highlights the potential of pyrazolo[3,4-d]pyrimidine compounds in developing new antimicrobial agents.

Synthesis Methodologies

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various innovative techniques, including the use of iminophosphorane-mediated annulation to generate compounds with potential biological activities. A study detailed the regiospecific synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, showcasing the versatility of synthesis approaches in accessing pyrazolo[3,4-d]pyrimidine scaffolds (Wu et al., 2010).

Potential Therapeutic Benefits

Research into the biological activities of pyrazolo[3,4-d]pyrimidine derivatives has uncovered their potential as anticancer and anti-inflammatory agents. For example, the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrated promising cytotoxic effects against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme associated with inflammation and cancer (Rahmouni et al., 2016). Another study on the synthesis and in vitro antibacterial evaluation of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines highlighted their broad range of biological and medicinal properties, including anticancer, antifungal, antibacterial, and anti-inflammatory activities (Beyzaei et al., 2017).

Future Directions

The future directions in the research of these types of compounds could involve further exploration of their potential uses in medical treatments, particularly as kinase inhibitors for cancer treatment .

properties

IUPAC Name

1-(4-methylphenyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-15-9-11-17(12-10-15)25-19-18(14-22-25)20(26)24-21(23-19)27-13-5-8-16-6-3-2-4-7-16/h2-12,14H,13H2,1H3,(H,23,24,26)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPAPFRITZYYSB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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